molecular formula C9H9NO2 B140375 2,3-Dihydrobenzofuran-7-carboxamide CAS No. 134401-97-1

2,3-Dihydrobenzofuran-7-carboxamide

Cat. No. B140375
CAS RN: 134401-97-1
M. Wt: 163.17 g/mol
InChI Key: WJVVPYVGCDWJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydrobenzofuran-7-carboxamide, also known as DHBF, is a chemical compound with a molecular formula of C10H11NO2. It is a synthetic compound that has been used in scientific research for its potential therapeutic properties. DHBF is a derivative of the naturally occurring compound, serotonin, and has been found to have potential applications in the treatment of various neurological disorders.

Mechanism Of Action

2,3-Dihydrobenzofuran-7-carboxamide is believed to exert its therapeutic effects through its ability to modulate the activity of certain neurotransmitters in the brain, including dopamine and serotonin. It has been found to have a high affinity for these receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2,3-Dihydrobenzofuran-7-carboxamide has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter activity, as well as the inhibition of certain enzymes involved in the breakdown of neurotransmitters. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,3-Dihydrobenzofuran-7-carboxamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of using 2,3-Dihydrobenzofuran-7-carboxamide in lab experiments is its synthetic nature, which may limit its applicability in certain contexts.

Future Directions

There are numerous potential future directions for the use of 2,3-Dihydrobenzofuran-7-carboxamide in scientific research. One potential direction is the development of more efficient synthesis methods that may enable the production of larger quantities of the compound. Another potential direction is the exploration of its potential therapeutic properties in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research may be needed to fully understand the mechanisms underlying its therapeutic effects, which may enable the development of more targeted treatments.

Scientific Research Applications

2,3-Dihydrobenzofuran-7-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to have a range of applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.

properties

CAS RN

134401-97-1

Product Name

2,3-Dihydrobenzofuran-7-carboxamide

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-7-carboxamide

InChI

InChI=1S/C9H9NO2/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2,(H2,10,11)

InChI Key

WJVVPYVGCDWJKB-UHFFFAOYSA-N

SMILES

C1COC2=C1C=CC=C2C(=O)N

Canonical SMILES

C1COC2=C1C=CC=C2C(=O)N

synonyms

7-Benzofurancarboxamide,2,3-dihydro-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3-Dihydrobenzofuran-7-carboxylic acid (15.0 g, 91 mmol) was dissolved in DCM (150 ml) and DMF (150 ml). 1-Hydroxybenzotriazole (12.3 g, 91 mmol) was added. The solution was cooled to 0° C. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (17.5 g, 91 mmol) was added. The reaction mixture was stirred for 20 min at 0° C. A 1 N solution of ammonia in methanol (200 ml, 200 mmol) was added. The reaction mixture was stirred for 16 hours, while it was warming up to room temperature. It was diluted with ethyl acetate (200 ml) and washed with a 10% aqueous sodium hydrogensulphate solution. The aqueous phase was extracted with ethyl acetate (2×100 ml). The combined organic layers were washed with a saturated aqueous solution of sodium hydrogen carbonate (400 ml) and dried over magnesium sulphate. The solvent was removed in vacuo. The remaining crystals were washed with ethyl acetate (3×100 ml) and dried in vacuo to give 5.21 g of 2,3-dihydrobenzofuran-7-carboxylic acid amide.
Quantity
15 g
Type
reactant
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150 mL
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12.3 g
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17.5 g
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solution
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200 mL
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150 mL
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200 mL
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